molecular formula C26H25N3O4S B2545998 N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-45-0

N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B2545998
CAS No.: 865657-45-0
M. Wt: 475.56
InChI Key: CBIFAODWJPCZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identifier: C331-1787
Molecular Formula: C₂₆H₂₅N₃O₄S
Molecular Weight: 475.57 g/mol
Key Properties:

  • logP: 5.277 (high lipophilicity)
  • Hydrogen Bond Acceptors/Donors: 7/2
  • Polar Surface Area (PSA): 65.87 Ų
  • Stereochemistry: Achiral

This compound features a sulfanylacetamide backbone linked to a 3,4-dimethoxyphenyl group and a substituted imidazole ring (3-methoxyphenyl and phenyl substituents).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-31-20-11-7-10-18(14-20)25-28-24(17-8-5-4-6-9-17)26(29-25)34-16-23(30)27-19-12-13-21(32-2)22(15-19)33-3/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIFAODWJPCZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC(=CC=C3)OC)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N2O4S

Properties

The compound features a sulfanyl group and multiple methoxy substitutions, which are significant for its biological activity. The presence of the imidazole ring is also noteworthy, as imidazole derivatives are known for their diverse pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential, leading to cell death .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has exhibited anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways through caspase activation and mitochondrial dysfunction.
  • Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and eventual cell lysis.
  • Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines, thereby modulating immune responses.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Study on Cancer Cell Lines : A recent study evaluated the anticancer effects on various cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability with IC50 values ranging from 10 to 25 µM depending on the cell type .
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
HeLa20Mitochondrial dysfunction
  • Antibacterial Studies : Another study assessed its antibacterial effects against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL for both strains .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Comparative Analysis

When compared with similar compounds, this compound demonstrates enhanced solubility and bioactivity due to its unique structural characteristics.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide

Source :
Molecular Formula : C₂₄H₂₀FN₃O₂S
Molecular Weight : 449.50 g/mol
Key Differences :

  • Substituent Variation : The acetamide group is linked to a 4-fluorophenyl instead of 3,4-dimethoxyphenyl.
  • Electronic Effects : Fluorine’s electron-withdrawing nature may reduce electron density compared to methoxy groups, altering binding affinity in targets sensitive to electronic environments.
  • Lipophilicity : Expected lower logP due to reduced methoxy content.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Source : (C331-1902)
Molecular Formula : C₂₆H₂₃N₃O₄S
Molecular Weight : 473.55 g/mol
Key Differences :

  • Aromatic System : Replacement of 3,4-dimethoxyphenyl with a dihydrobenzodioxin ring.
  • PSA : Higher PSA likely due to the dioxane oxygen atoms, improving solubility but reducing membrane permeability.

Implications : May exhibit improved aqueous solubility but reduced blood-brain barrier penetration compared to the target compound .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Source :
Molecular Formula : C₁₉H₁₆F₃N₂O₃S
Molecular Weight : 424.40 g/mol
Key Differences :

  • Core Structure : Benzothiazole replaces the imidazole-sulfanyl system.
  • Substituents : Trifluoromethyl group introduces strong electron-withdrawing effects.
  • Hydrogen Bonding: Reduced acceptors/donors (4/1) compared to the target compound.

Implications : Likely higher metabolic resistance (due to CF₃) but lower binding versatility in targets requiring imidazole coordination .

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Source :
Molecular Formula : C₂₇H₂₇N₃O₄
Molecular Weight : 469.53 g/mol
Key Differences :

  • Backbone : Benzoimidazole-carboxamide vs. imidazole-sulfanylacetamide.
  • Substituents : Additional propyl group and carboxamide linkage.

Implications : Increased steric bulk may hinder target binding, while the carboxamide could enhance hydrogen-bonding interactions .

Research Implications

  • Lipophilicity vs. Solubility : Methoxy-rich analogs (e.g., C331-1787) favor membrane permeability but may suffer from poor solubility. Benzodioxin or fluorine substitutions mitigate this trade-off .
  • Target Selectivity : Imidazole-sulfanyl systems (C331-1787) may excel in metal-binding or π-stacking interactions, whereas benzothiazole derivatives () could target hydrophobic pockets .
  • Metabolic Stability : Fluorinated or trifluoromethylated analogs show promise for in vivo stability but require optimization for solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.